Methyl 3-(acetoxymethyl)-4-nitrobenzoate
Overview
Description
Methyl 3-(acetoxymethyl)-4-nitrobenzoate: is an organic compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a nitro group (-NO2) and an acetoxymethyl group (-CH2OAc) attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(acetoxymethyl)-4-nitrobenzoate typically involves the esterification of 3-(acetoxymethyl)-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(acetoxymethyl)-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 3-(aminomethyl)-4-nitrobenzoate.
Reduction: 3-(acetoxymethyl)-4-nitrobenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(acetoxymethyl)-4-nitrobenzoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 3-(acetoxymethyl)-4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The acetoxymethyl group can be hydrolyzed to release acetic acid, which can further participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-(acetoxymethyl)-4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 3-(hydroxymethyl)-4-nitrobenzoate: Similar structure but with a hydroxymethyl group instead of an acetoxymethyl group.
Methyl 3-(acetoxymethyl)-4-chlorobenzoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: Methyl 3-(acetoxymethyl)-4-nitrobenzoate is unique due to the presence of both the nitro and acetoxymethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
methyl 3-(acetyloxymethyl)-4-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-7(13)18-6-9-5-8(11(14)17-2)3-4-10(9)12(15)16/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOYHEZLUYOUOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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